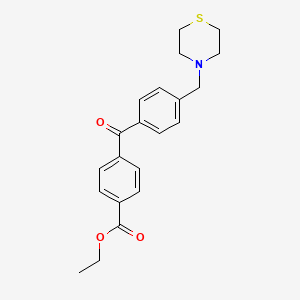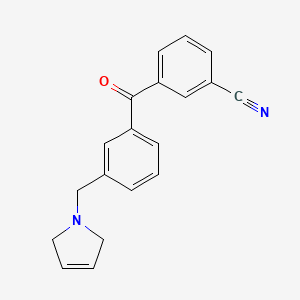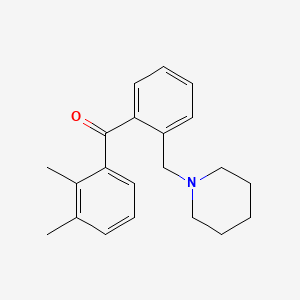
Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone
Overview
Description
Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone, or 2-CK, is an organic compound that has recently become a popular research tool in the scientific community. It is a versatile compound that has been used in a variety of experiments, ranging from medical research to laboratory experiments. 2-CK is a cyclic ketone, meaning it is composed of a six-membered ring of carbon atoms with an oxygen atom attached to one of the carbons. This oxygen atom is connected to a thiomorpholinomethyl group, which is an alkyl group with a sulfur atom attached. 2-CK is a relatively new compound and is not yet widely used, but its potential applications are promising.
Scientific Research Applications
Nucleophilic Behavior and Reactivity
Cyclohexyl-, cyclohexen-1-yl-, and phenyl methyl ketone derivatives, including those structurally related to Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone, exhibit varied nucleophilic behaviors when reacting with different reagents such as diethyl azodicarboxylate (DAD) and phenylisocyanate (PIC). Their reactivity also differs with mesyl chloride (MsCl) and β-nitrostyrene (βNS), showcasing diverse chemical reactivities useful in synthetic chemistry applications (Ferri, Pitacco, & Valentin, 1978).
Cyclization Reactions
This compound's structure is conducive to cyclization reactions, as evidenced by research on similar compounds. For instance, 2-(3-hydroxyphenyl)ethyl ketone derivatives undergo cyclization to yield quinolin-8-ols, showcasing the potential of cyclohexyl phenyl ketone derivatives in synthesizing complex cyclic compounds (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Synthesis of Resorcinols and Other Aromatic Systems
Cyclohexyl phenyl ketone derivatives serve as precursors in the Michael-type additions leading to cyclohexane-1,3-dione derivatives, which further provide routes to 5-substituted resorcinols such as olivetol. This demonstrates the utility of cyclohexyl phenyl ketone compounds in synthesizing a range of aromatic systems, including phenols and acids, highlighting their versatility in organic synthesis (Jaxa-Chamiec‡, Sammes, & Kennewell, 1980).
Organophosphorus Chemistry
In organophosphorus chemistry, cyclohexanone and cyclopentanone's reactions with specific reagents demonstrate the potential of cyclohexyl phenyl ketone structures in forming new spiro-trithiaphosphorines. This highlights their application in synthesizing organophosphorus compounds, which are crucial in various chemical industries (Scheibye, Shabana, Lawesson, & Romming, 1982).
Catalysis and Functionalization of Cycloalkanes
This compound related compounds are used as catalysts for the mild oxidative functionalization of cycloalkanes to alcohols and ketones, and their carboxylic acids as major products. This showcases their significant role in catalysis and the development of environmentally benign processes (Armakola et al., 2018).
Safety and Hazards
properties
IUPAC Name |
cyclohexyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOS/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNZMOXMVWQFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643850 | |
| Record name | Cyclohexyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-58-6 | |
| Record name | Cyclohexyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



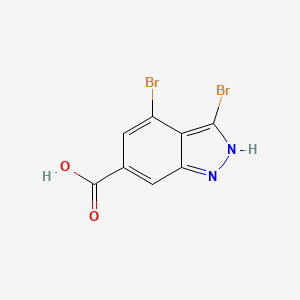
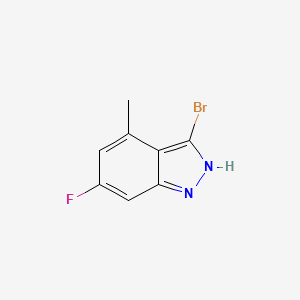

![3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613965.png)
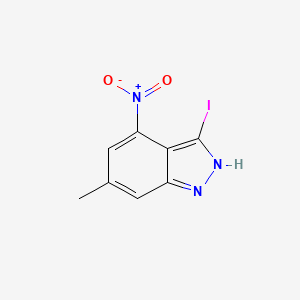
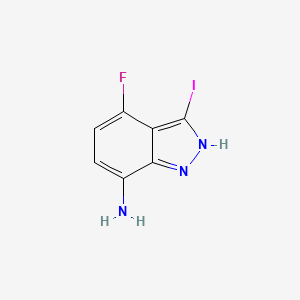

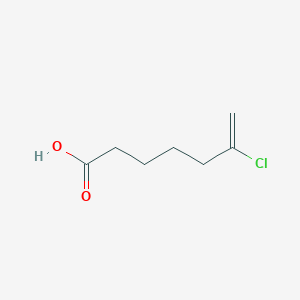
![2,3-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613972.png)

